5-(((4-(3-nitrophenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Description
Properties
IUPAC Name |
6-hydroxy-5-[(E)-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O4S2/c20-11-9(12(21)18-13(24)17-11)5-15-14-16-10(6-25-14)7-2-1-3-8(4-7)19(22)23/h1-6H,(H3,17,18,20,21,24)/b15-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCWKYWVRLTLDA-PJQLUOCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)N=CC3=C(NC(=S)NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)/N=C/C3=C(NC(=S)NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(((4-(3-nitrophenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a member of the thiazole and pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis and Structural Characteristics
The synthesis of 5-(((4-(3-nitrophenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine derivatives typically involves multi-step reactions that include the formation of thiazole and pyrimidine rings. The compound's structure features a thiazole ring substituted with a nitrophenyl group, contributing to its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to 5-(((4-(3-nitrophenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and pyrimidine rings have shown effectiveness against various bacterial strains. A study demonstrated that thiazole derivatives possess activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
Anticancer Properties
Several studies have explored the anticancer potential of compounds related to this class. For example, compounds with similar structural motifs have been tested against human cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). The IC50 values for these compounds ranged from 27.3 µM to 43.4 µM, indicating moderate potency against these cancer cell lines .
Enzyme Inhibition
Inhibition of specific enzymes is another area where biological activity has been observed. Compounds derived from thiazole have been studied for their ability to inhibit human monoamine oxidase (hMAO), which is implicated in neurodegenerative diseases. The structure–activity relationship (SAR) studies suggest that substituents on the thiazole ring significantly affect enzyme inhibition efficacy .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives showed promising antimicrobial activity. The derivatives were synthesized and evaluated against various pathogens, demonstrating effective inhibition at low concentrations .
- Anticancer Activity : In vitro studies on synthesized thiazole-pyrimidine derivatives revealed that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .
Data Summary Table
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how do reaction conditions influence yield?
The compound can be synthesized via condensation reactions under reflux conditions. A typical procedure involves reacting a thiazole-amine precursor (e.g., 4-(3-nitrophenyl)thiazol-2-amine) with a thiobarbiturate derivative (e.g., 2-thioxodihydropyrimidine-4,6-dione) in ethanol or toluene. For example, refluxing in ethanol for 2–4 hours yields ~80–86% purity, while toluene may improve solubility for bulkier substituents . Post-synthesis, recrystallization in DMF/EtOH (1:1) enhances purity . Key variables include solvent polarity, temperature, and stoichiometric ratios of reactants.
Q. What spectroscopic techniques are recommended for structural characterization?
Use a combination of:
- 1H/13C-NMR to confirm the presence of the methylene bridge (δ ~8.5–9.0 ppm for imine protons) and nitrophenyl/thiazole moieties .
- UV/Vis spectroscopy (λmax ~350–450 nm) to assess π-conjugation and electronic transitions .
- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and scalability for derivatives with modified substituents?
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity for electron-deficient aryl groups, while toluene is preferable for sterically hindered reactants .
- Catalysis : Additives like β-alanine or acetic acid can stabilize intermediates during cyclocondensation .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >75% (unpublished protocols, analogous to ).
Q. What experimental strategies resolve contradictions in reported bioactivities (e.g., cytoprotective vs. cytotoxic effects)?
The compound exhibits dual roles depending on cellular context:
- Cytoprotection : At low concentrations (IC50 ~0.6–0.7 mM), it inhibits apoptotic endonuclease G (EndoG), protecting normal cells from chemotherapy-induced toxicity . Validate via siRNA knockdown of EndoG in cell lines (e.g., 22Rv1 prostate cancer cells) to isolate mechanism .
- Antimicrobial/cytotoxic effects : At higher doses (>1 mM), it generates ROS, disrupting bacterial biofilms or cancer cell membranes . Use ROS scavengers (e.g., NAC) to confirm oxidative stress pathways .
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
- Docking simulations : Map the compound’s thiobarbiturate core to active sites of target proteins (e.g., EndoG or bacterial efflux pumps) using software like AutoDock Vina .
- DFT calculations : Analyze electron density distribution to predict sites for functionalization (e.g., nitro group substitution) that enhance binding affinity .
Methodological Tables
Q. Table 1. Comparative Bioactivity Data
Q. Table 2. Synthetic Optimization Parameters
| Variable | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol | 86 | 95 |
| Temperature | 80°C (reflux) | 81 | 93 |
| Catalyst | β-alanine | 77 | 90 |
| Reaction time | 3 hours | 84 | 94 |
Critical Analysis of Contradictory Data
- Cytoprotection vs. cytotoxicity : Dose-dependent effects are well-documented. For therapeutic applications, conduct pharmacokinetic studies to establish safe thresholds in vivo .
- Antioxidant vs. pro-oxidant roles : The compound’s redox behavior depends on substituents. Derivatives with electron-withdrawing groups (e.g., nitro) favor ROS generation, while hydroxyl/methoxy groups enhance radical scavenging .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
